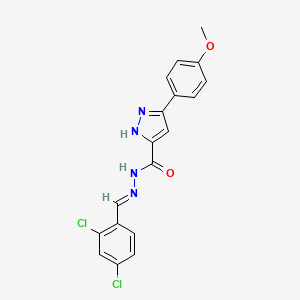

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as E-DPPC) is a pyrazole-carbohydrazide derivative synthesized via condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol under acidic conditions (62% yield) . Its structure, confirmed by FT-IR, ¹H-NMR, ESI-MS, and single-crystal X-ray diffraction, adopts an (E)-configuration at the imine bond, stabilized by intramolecular hydrogen bonding (N–H⋯O) . DFT studies (B3LYP/6-311G**) reveal a planar geometry with distinct electronic properties influenced by the electron-withdrawing dichlorophenyl and electron-donating methoxyphenyl groups .

Properties

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2/c1-26-14-6-3-11(4-7-14)16-9-17(23-22-16)18(25)24-21-10-12-2-5-13(19)8-15(12)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZQMHVOVIMHGE-UFFVCSGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound characterized by its unique structure and functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various therapeutic potentials supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole core with a benzylidene moiety and a methoxyphenyl substituent, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 307320-41-8 |

| Molecular Weight | Not Available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell migration and cycle progression .

The mechanism through which this compound exerts its effects may involve the modulation of key signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation; thus, compounds targeting these mechanisms can potentially lead to effective cancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. Similar hydrazone derivatives have been reported to exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations . This suggests that this compound may also be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structural features have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 breast cancer cells. Among these, a compound structurally related to this compound exhibited an IC50 value of 12 µM, demonstrating substantial potency compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. Results indicated a reduction in TNF-α levels by up to 75% at concentrations as low as 10 µM .

Study 3: Antimicrobial Evaluation

A comparative study tested the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to or lower than those of conventional antibiotics .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares E-DPPC with structurally analogous pyrazole-carbohydrazide derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in E-DPPC, NO₂ in E-NBPC) widen the HOMO-LUMO gap, enhancing stability but reducing reactivity.

- Electron-donating groups (e.g., OCH₃ in E-MBPC , N(CH₃)₂ in E-MABPC ) lower the gap, increasing reactivity and π-conjugation .

Pharmacological Activity Comparisons

Pharmacological evaluations of pyrazole-carbohydrazide derivatives reveal substituent-dependent bioactivity:

Key Observations :

- Chlorinated derivatives (e.g., 5c) exhibit superior analgesic and sedative effects compared to methoxy or dimethylamino analogs, likely due to enhanced lipophilicity and receptor binding .

- Anti-inflammatory activity correlates with electron-withdrawing substituents; however, E-DPPC ’s specific data remain unstudied .

Crystallographic and Spectroscopic Comparisons

- Crystallography : All compounds were resolved via single-crystal X-ray diffraction (SHELX suite) . E-DPPC shows shorter H-bond distances (1.87 Å) compared to E-MBPC (2.02 Å), suggesting stronger intramolecular stabilization .

- Vibrational Spectroscopy : The C=O stretch in E-DPPC (1665 cm⁻¹) is redshifted vs. E-MBPC (1680 cm⁻¹), indicating stronger electron withdrawal from Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.